molecular formula C28H33NO6 B11661296 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B11661296
M. Wt: 479.6 g/mol
InChI Key: NRXUXQLUSNSJFU-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an ethoxyphenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.

    Attachment of the Trimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYBENZYL)METHYL]AMINE

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C28H33NO6/c1-5-33-23-9-6-21(7-10-23)17-29(13-12-20-8-11-24-28(14-20)35-19-34-24)18-22-15-26(31-3)27(32-4)16-25(22)30-2/h6-11,14-16H,5,12-13,17-19H2,1-4H3

InChI Key

NRXUXQLUSNSJFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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